

Quantitative ^1H -NMR Analysis for Purity Assessment of Methyl Adipate

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Compound of Interest

Compound Name: Methyl adipate

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Application Note AP-NMR-001

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of **methyl adipate** purity using ^1H -Nuclear Magnetic Resonance (qNMR) spectroscopy. This method offers a reliable and efficient alternative to traditional chromatographic techniques for purity determination.

Introduction

Quantitative ^1H -NMR (qNMR) is a primary analytical method that enables the direct measurement of the amount of a substance in a sample.[1] The signal intensity in a ^1H -NMR spectrum is directly proportional to the number of protons giving rise to that signal.[2] By comparing the integral of a specific proton signal from the analyte (**methyl adipate**) to the integral of a known amount of an internal standard, the purity of the **methyl adipate** sample can be accurately determined.[3]

Principles of qNMR for Purity Determination

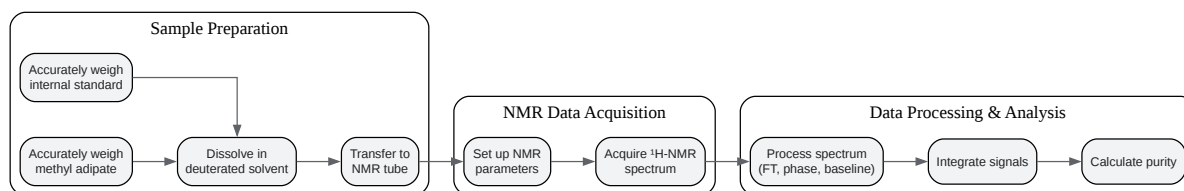
The purity of the analyte is calculated using the following equation[4]:

Where:

- I_{analyte} : Integral of the selected signal of the analyte (**methyl adipate**).
- N_{analyte} : Number of protons corresponding to the integrated signal of the analyte.
- I_{IS} : Integral of the selected signal of the internal standard.
- N_{IS} : Number of protons corresponding to the integrated signal of the internal standard.
- MW_{analyte} : Molar mass of the analyte.
- MW_{IS} : Molar mass of the internal standard.
- m_{analyte} : Mass of the analyte.
- m_{IS} : Mass of the internal standard.
- $\text{Purity}_{\text{IS}}$: Purity of the internal standard.

Experimental Design

A logical workflow is essential for accurate and reproducible qNMR results. The following diagram illustrates the key steps involved in the quantitative analysis of **methyl adipate**.



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Figure 1: Experimental workflow for qNMR analysis.

Materials and Reagents

Material/Reagent	Specification
Methyl Adipate Sample	To be analyzed
Internal Standard	e.g., Maleic Acid ($\geq 99.5\%$ purity)
Deuterated Solvent	Chloroform-d (CDCl_3) or Dimethyl Sulfoxide-d ₆ (DMSO-d ₆)
NMR Tubes	5 mm, high precision
Analytical Balance	Readable to 0.01 mg

Selection of Internal Standard

An ideal internal standard for qNMR should possess the following characteristics[5][6]:

- High purity (certified reference material is recommended).
- Chemical stability and inertness towards the analyte and solvent.
- Good solubility in the chosen deuterated solvent.[5]
- A simple ^1H -NMR spectrum with at least one signal that does not overlap with any signals from the analyte or solvent.[2]
- Low volatility.[7]

For the analysis of **methyl adipate**, maleic acid is a suitable internal standard. Its olefinic protons give a sharp singlet at approximately 6.3 ppm in DMSO-d₆, a region that is typically free of signals from aliphatic esters like **methyl adipate**.[2]

Experimental Protocol

Sample Preparation

- Accurately weigh approximately 10-20 mg of the **methyl adipate** sample into a clean, dry vial.[8]

- Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to the vial.^[9]
- Ensure complete dissolution by gentle vortexing or sonication.
- Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.^[10]
- Cap the NMR tube securely.

¹H-NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.^[9] Optimization may be required for different instruments.

Parameter	Recommended Value
Pulse Program	Standard single-pulse (e.g., zg30)
Number of Scans (NS)	16-64 (to achieve $S/N \geq 250:1$ for quantifiable signals) ^[11]
Relaxation Delay (D1)	≥ 5 times the longest T_1 of interest (typically ≥ 30 s for quantitative accuracy) ^[9]
Acquisition Time (AQ)	≥ 3 s ^[3]
Spectral Width (SW)	~16 ppm
Temperature	298 K

Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

- Apply a baseline correction to the entire spectrum.
- Integrate the selected, well-resolved signals for both **methyl adipate** and the internal standard. For **methyl adipate**, the singlet from the methoxy protons (-OCH₃) is often a good choice. For maleic acid, integrate the singlet of the two olefinic protons.
- Calculate the purity of the **methyl adipate** sample using the formula provided in Section 2.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Expected ¹H-NMR Chemical Shifts for **Methyl Adipate** and Maleic Acid (Internal Standard) in CDCl₃

Compound	Protons	Expected Chemical Shift (ppm)	Multiplicity	Number of Protons
Methyl Adipate	-OCH ₃	~3.67	Singlet	3
	-CH ₂ -COOCH ₃	~2.3	Triplet	4
	-CH ₂ -CH ₂ -CH ₂ -	~1.65	Multiplet	4
Maleic Acid	-CH=CH-	~6.3 (in DMSO-d ₆)	Singlet	2

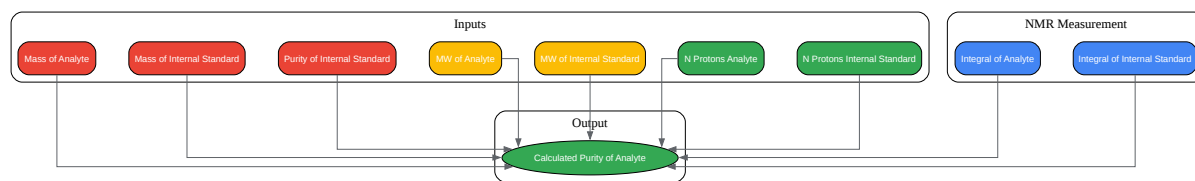
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The chemical shifts for **methyl adipate** are estimated based on data for monomethyl adipate and dimethyl adipate.[\[12\]](#)[\[13\]](#)

Table 2: Example Purity Calculation Data

Parameter	Value
Mass of Methyl Adipate (m_analyte)	15.20 mg
Mass of Maleic Acid (m_IS)	7.50 mg
Purity of Maleic Acid (Purity_IS)	99.8%
Integral of Methyl Adipate Signal (I_analyte)	50.00
Number of Protons (N_analyte)	3 (-OCH ₃)
Integral of Maleic Acid Signal (I_IS)	25.00
Number of Protons (N_IS)	2
Molar Mass of Methyl Adipate (MW_analyte)	174.19 g/mol
Molar Mass of Maleic Acid (MW_IS)	116.07 g/mol
Calculated Purity of Methyl Adipate	98.7%

Logical Relationships in qNMR Analysis

The accuracy of the final purity result is dependent on several key factors. The following diagram illustrates these relationships.



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Figure 2: Factors influencing the final purity calculation.

Conclusion

Quantitative ^1H -NMR spectroscopy is a powerful and accurate method for determining the purity of **methyl adipate**. By following a well-defined protocol, including careful sample preparation, selection of a suitable internal standard, and optimization of NMR acquisition and processing parameters, reliable and reproducible results can be obtained. This method provides a valuable tool for quality control in research, development, and manufacturing settings.

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